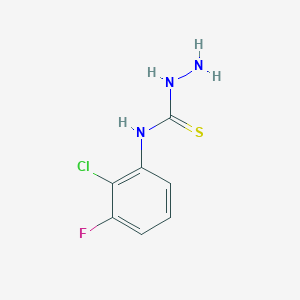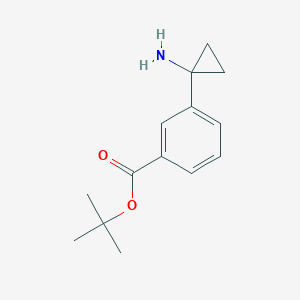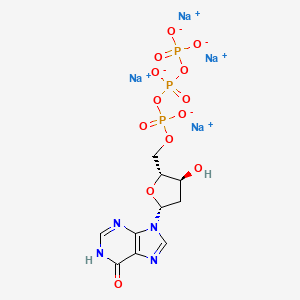
Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate is a complex organic compound that belongs to the class of nucleotides. It is a derivative of adenosine triphosphate (ATP), which plays a crucial role in cellular energy transfer. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate involves multiple steps. The process typically starts with the preparation of the nucleoside, followed by phosphorylation to introduce the triphosphate group. The reaction conditions often require the use of protective groups to prevent unwanted side reactions and the use of specific reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous purification steps such as chromatography to isolate the desired product. Quality control measures are implemented to ensure the compound meets the required standards for research and application.
化学反応の分析
Types of Reactions
Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring or the triphosphate group.
Substitution: Substitution reactions can occur at the hydroxyl groups or the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can introduce various functional groups to the molecule.
科学的研究の応用
Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry to study reaction mechanisms and pathways.
Biology: Plays a role in studying cellular processes, particularly those involving energy transfer and signal transduction.
Medicine: Investigated for its potential therapeutic applications, including its role in metabolic disorders and as a potential drug target.
Industry: Utilized in the production of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate involves its interaction with various enzymes and proteins within the cell. It acts as a substrate for kinases and other enzymes involved in phosphorylation processes. The compound’s molecular targets include ATP-binding proteins and enzymes that regulate cellular energy metabolism. The pathways involved are crucial for maintaining cellular homeostasis and energy balance.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): The parent compound, essential for cellular energy transfer.
Guanosine Triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.
Cytidine Triphosphate (CTP): Plays a role in lipid metabolism and RNA synthesis.
Uridine Triphosphate (UTP): Involved in carbohydrate metabolism and glycogen synthesis.
Uniqueness
Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate is unique due to its specific structure and the presence of the sodium ion, which can influence its reactivity and interaction with biological molecules. Its distinct properties make it valuable for specific research applications, particularly in studying the effects of phosphorylation and energy transfer in cells.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H11N4Na4O13P3 |
|---|---|
分子量 |
580.09 g/mol |
IUPAC名 |
tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N4O13P3.4Na/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1 |
InChIキー |
RUOULBIIYCCROC-YYWCTZDQSA-J |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


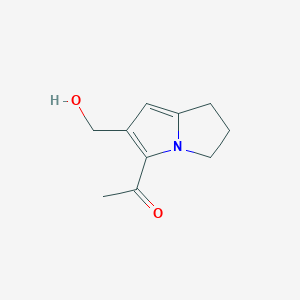
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)

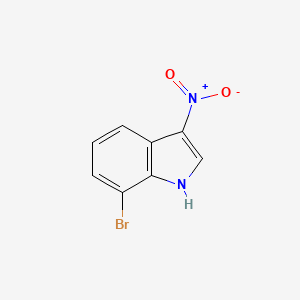
![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)
![2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide](/img/structure/B12865582.png)

![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)
![2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12865603.png)
